
2-(((4-Fluorphenyl)thio)methyl)pyrrolidinhydrochlorid
Übersicht
Beschreibung
“2-(((4-Fluorophenyl)thio)methyl)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C11H15ClFNS . It has a molecular weight of 215.7 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14FN.ClH/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11;/h3-6,11,13H,1-2,7-8H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 215.7 .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Pyrrolidinderivate haben nachweislich eine antibakterielle Aktivität gezeigt . Sie können bei der Entwicklung neuer Medikamente zur Behandlung verschiedener bakterieller und Pilzinfektionen eingesetzt werden .
Antivirale Aktivität
Es wurde festgestellt, dass einige Pyrrolidinderivate antivirale Eigenschaften besitzen . Sie können die Replikation bestimmter Viren hemmen und sind daher potenzielle Kandidaten für die Entwicklung von antiviralen Medikamenten .
Antitumoraktivität
Pyrrolidinderivate haben nachweislich eine Antitumoraktivität gezeigt . Sie können das Wachstum von Krebszellen hemmen und könnten bei der Entwicklung neuer Krebsmedikamente eingesetzt werden .
Entzündungshemmende Aktivität
Pyrrolidinderivate haben nachweislich entzündungshemmende Eigenschaften . Sie können bei der Entwicklung von Medikamenten zur Behandlung verschiedener entzündlicher Erkrankungen eingesetzt werden .
Antiepileptische Aktivität
Pyrrolidinderivate haben nachweislich eine antiepileptische Aktivität gezeigt . Sie können bei der Entwicklung von Medikamenten zur Behandlung von Epilepsie und anderen Krampfanfällen eingesetzt werden .
Cholinesterase-Hemmung
Pyrrolidinderivate haben nachweislich die Cholinesterase gehemmt . Dies macht sie zu potenziellen Kandidaten für die Entwicklung von Medikamenten zur Behandlung von Krankheiten wie Alzheimer .
Kohlenhydratase-Hemmung
Pyrrolidinderivate haben nachweislich die Kohlenhydratase gehemmt . Dies macht sie zu potenziellen Kandidaten für die Entwicklung von Medikamenten zur Behandlung von Glaukom und anderen Erkrankungen .
Arzneimittelforschung und -entwicklung
Verbindungen mit Pyrrolidin-Grundgerüsten werden weiterhin als Zwischenprodukte in der Arzneimittelforschung und -entwicklung (F&E) verwendet, um Moleküle zu entwickeln, die neue Arzneimittelkandidaten sein könnten .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)sulfanylmethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNS.ClH/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10;/h3-6,10,13H,1-2,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMRKQURKRCBGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CSC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353989-69-1 | |
| Record name | Pyrrolidine, 2-[[(4-fluorophenyl)thio]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353989-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




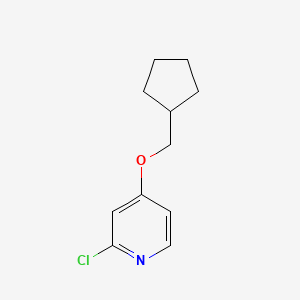
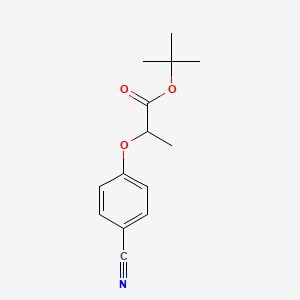

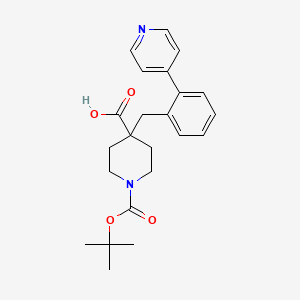
![Tert-butyl 2-[2-(5-bromopyrazin-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1444522.png)
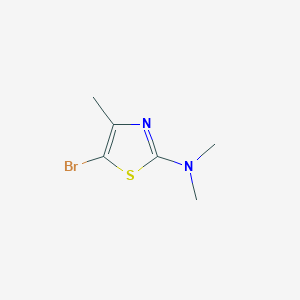
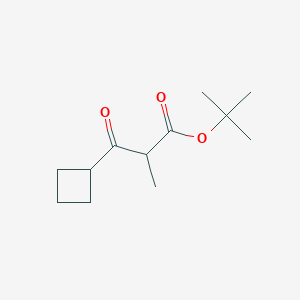


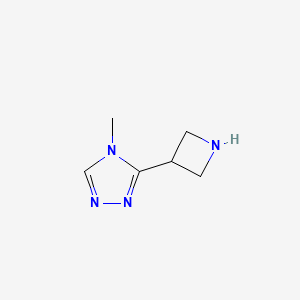
![2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide](/img/structure/B1444533.png)
![2-Chloro-4-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine](/img/structure/B1444534.png)
